molecular formula C22H23ClN2O3S B11317747 6-chloro-7-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

6-chloro-7-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11317747
M. Wt: 430.9 g/mol
InChI Key: JIABOKAOAXHMKK-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromene core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride and methyl iodide.

    Attachment of the piperidinyl and thiophenyl groups: This step involves nucleophilic substitution reactions using piperidine and thiophene derivatives.

    Formation of the carboxamide group: This is achieved through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

6-chloro-7-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with biological targets like enzymes and receptors.

    Chemical Biology: Employed in the design of chemical probes to study biological pathways.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Acting as an agonist or antagonist at receptor sites.

    Ion channel modulation: Altering the function of ion channels and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
  • 7-methyl-4-oxo-4H-chromene-2-carboxamide
  • 6-chloro-4-oxo-4H-chromene-2-carboxamide

Uniqueness

6-chloro-7-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is unique due to the presence of the piperidinyl and thiophenyl groups, which may enhance its pharmacological properties and specificity towards certain biological targets. This structural uniqueness can lead to different biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

6-chloro-7-methyl-4-oxo-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3S/c1-14-10-19-15(11-16(14)23)18(26)12-20(28-19)22(27)24-13-17(21-6-5-9-29-21)25-7-3-2-4-8-25/h5-6,9-12,17H,2-4,7-8,13H2,1H3,(H,24,27)

InChI Key

JIABOKAOAXHMKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCC4

Origin of Product

United States

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